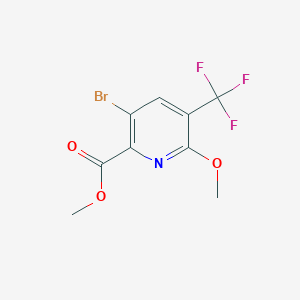![molecular formula C32H28F6N4O3 B15157079 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a highly specialized compound used in various fields of science and industry. Its unique molecular structure and functional groups allow for a broad spectrum of applications, particularly in the realm of synthetic chemistry and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves multi-step organic reactions. Key steps may include the formation of intermediates through nucleophilic aromatic substitution or condensation reactions. Precise reaction conditions, including temperature control and solvent selection, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry techniques. Automation of the reaction steps and stringent quality control measures are implemented to maintain consistency across large batches. The use of specialized reactors and in-line monitoring tools ensures the reproducibility and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: Converts the compound into more oxidized derivatives.
Reduction: Leads to the formation of reduced species.
Substitution: Involves the replacement of specific functional groups.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions are commonly used. Conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts are often required to drive these reactions efficiently.
Major Products Formed
Depending on the reaction pathway, major products can include derivatives with modified electronic properties or enhanced biological activity. These transformations are pivotal for tuning the compound's applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, the compound is used as a building block for constructing complex molecular architectures. Its reactivity allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound's ability to interact with biological macromolecules makes it valuable in biochemical assays and molecular biology studies. It can serve as a probe to investigate enzyme activities or protein interactions.
Medicine
In pharmacology, this compound may be explored for its potential therapeutic properties. Its unique structure could yield novel treatments for diseases by targeting specific biochemical pathways.
Industry
Industrial applications include its use in the development of advanced materials and catalysis. The compound's stability and reactivity make it suitable for inclusion in various manufacturing processes.
Mécanisme D'action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to downstream effects on cellular processes. The pathways involved may include signal transduction cascades or metabolic networks, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Shares a similar trifluoromethyl-substituted aromatic structure.
Cinchonan derivatives: Analogous compounds containing the cinchonan moiety, which possess related biological activities.
Uniqueness
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione's uniqueness lies in its combined structural motifs, which confer distinct reactivity and functional properties not observed in simpler analogs. This hybrid structure enables its wide-ranging utility across various scientific disciplines.
Propriétés
Formule moléculaire |
C32H28F6N4O3 |
|---|---|
Poids moléculaire |
630.6 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3 |
Clé InChI |
RWVDHFLTDHDJKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


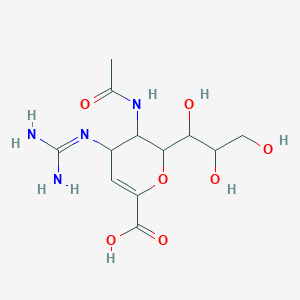
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
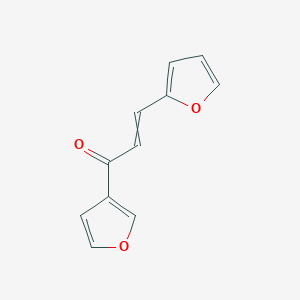
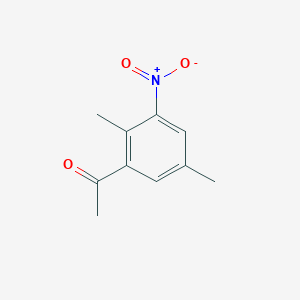
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)

![3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine](/img/structure/B15157047.png)
![copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
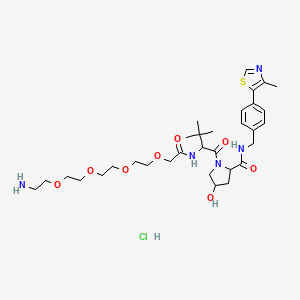
![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
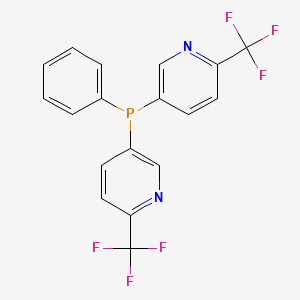
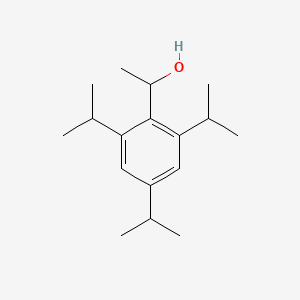
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
